molecular formula C10H10N4O2 B6629231 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile

Cat. No.: B6629231
M. Wt: 218.21 g/mol
InChI Key: SVENPBDDPRDCCM-UHFFFAOYSA-N
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Description

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile is a heterocyclic compound that features both an oxadiazole and a pyrrole ring

Properties

IUPAC Name

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-5-7(4-11)3-8(14)10-12-9(6-15-2)13-16-10/h3,5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENPBDDPRDCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NC(=NO2)COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrole moiety. One common synthetic route includes the reaction of a methoxymethyl-substituted hydrazine with a nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a suitable pyrrole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrole moiety can also contribute to the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile include other oxadiazole and pyrrole derivatives. For example:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar bioisosteric properties.

    Pyrrole derivatives: Compounds with a pyrrole ring can have similar chemical reactivity and biological activity.

What sets this compound apart is the combination of both rings in a single molecule, which can lead to unique properties and applications .

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